6-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride

Description

Systematic IUPAC Nomenclature and Structural Representation

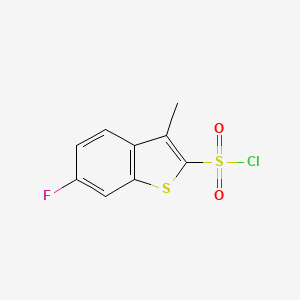

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic aromatic systems with multiple substituents. According to standardized nomenclature protocols, the compound is designated as this compound, reflecting the specific positioning of each functional group on the benzothiophene ring system.

The structural representation reveals a fused bicyclic aromatic system where a benzene ring is fused to a thiophene ring at the 2,3-positions of the thiophene core. The numbering system begins with the sulfur atom as position 1, proceeding around the thiophene ring to establish the positional assignments for all substituents. The fluorine atom occupies position 6 on the benzene ring portion, while the methyl group is located at position 3 of the thiophene ring. The sulfonyl chloride functional group is attached at position 2 of the thiophene ring, adjacent to both the sulfur atom and the methyl substituent.

The compound's three-dimensional structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as Cc1c2ccc(cc2sc1S(=O)(=O)Cl)F, which provides a linear description of the molecular connectivity. This notation clearly indicates the methyl group (C) attached to carbon-3, the fluorine atom (F) at position 6, and the sulfonyl chloride group S(=O)(=O)Cl at position 2.

The International Chemical Identifier provides additional structural specificity with the string InChI=1S/C9H6ClFO2S2/c1-5-7-3-2-6(11)4-8(7)14-9(5)15(10,12)13/h2-4H,1H3, offering a standardized method for representing the complete molecular structure including stereochemical information. The corresponding InChI Key MFSLGSITXOAHGR-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical information retrieval systems.

CAS Registry Number and Alternative Identifiers

The Chemical Abstracts Service Registry Number for this compound is 1421602-19-8, providing the primary identification number used in chemical databases and regulatory documentation. This registry number serves as the definitive identifier for tracking the compound across scientific literature, commercial suppliers, and regulatory agencies.

Alternative identifiers include several database-specific codes that facilitate compound identification and cross-referencing. The compound is cataloged under various vendor-specific identifiers including AKOS026726767, ZINC100445902, and NE60963, which are commonly used in chemical supplier databases and virtual screening libraries. These alternative identifiers enable researchers to locate the compound across different commercial platforms and chemical information systems.

The compound has been assigned specific catalog numbers by different suppliers, such as catalog number 6402DV used by AK Scientific, Incorporated. Additional commercial identifiers include HCR230633 used by certain specialty chemical suppliers, facilitating procurement and inventory management processes. These commercial identifiers are essential for researchers seeking to obtain the compound for experimental purposes.

Properties

IUPAC Name |

6-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2S2/c1-5-7-3-2-6(11)4-8(7)14-9(5)15(10,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSLGSITXOAHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=CC(=C2)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421602-19-8 | |

| Record name | 6-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Strategies for Benzothiophene Core Construction

The benzothiophene scaffold is typically prepared via cyclization reactions involving sulfur sources and aromatic precursors:

Acid-catalyzed intramolecular cyclization of arylthiomethyl ketones or related precursors is a common route to 3-substituted benzothiophenes. For example, acid-catalyzed cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone in polyphosphoric acid at 85–90 °C yields regioisomeric benzothiophenes.

Catalytic condensation of styrene and sulfur can also yield unsubstituted benzothiophenes, but this method is less applicable for substituted derivatives such as 6-fluoro-3-methyl analogs.

Oxidative cyclization of o-mercaptocinnamic acids is another route but mainly yields benzo[b]thiophene-2-carboxylates, less relevant for sulfonyl chloride derivatives.

For the 6-fluoro substitution, starting materials or intermediates bearing fluorine at the corresponding aromatic position are employed to ensure regioselective incorporation.

Formation of the Sulfonyl Chloride Group at the 2-Position

The key functionalization step is converting the 2-position of the benzothiophene to a sulfonyl chloride group:

The sulfonyl chloride is generally prepared by oxidation of the corresponding thiol or sulfonic acid derivatives followed by chlorination.

A common approach involves first synthesizing the 2-sulfonic acid or 2-sulfonate intermediate, followed by chlorination using reagents such as bis(trichloromethyl) carbonate or thionyl chloride (SOCl2) under controlled conditions.

For example, in the preparation of 3-methylquinoline-8-sulfonyl chloride, bis(trichloromethyl) carbonate was used as a chlorinating agent on the sulfonic acid precursor in the presence of an organic base. A similar approach can be adapted for benzothiophene sulfonyl chlorides.

Detailed Preparation Method Outline

Based on analogous syntheses and patent literature, the preparation of 6-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride can be summarized as follows:

Reaction Conditions and Optimization

The cyclization step is sensitive to temperature and acid concentration; typical conditions are 85–90 °C with polyphosphoric acid or similar strong acids.

The chlorination step is performed at low to moderate temperatures (0–50 °C) to avoid decomposition and side reactions.

Organic bases such as triethylamine or pyridine are used to neutralize HCl formed during chlorination and drive the reaction forward.

Solvent choice for chlorination includes dichloromethane, chloroform, or 1,2-dichloroethane, with 1,2-dichloroethane preferred for its stability and solubility properties.

Analytical and Purity Considerations

Purity of the final sulfonyl chloride is confirmed by HPLC, NMR, and LC/MS techniques, ensuring >95% purity for research or industrial use.

Monitoring reaction progress via TLC or HPLC during chlorination and cyclization steps is standard practice.

Summary Table of Key Reagents and Conditions

| Step | Reagent(s) | Temperature | Solvent | Duration | Purpose |

|---|---|---|---|---|---|

| Cyclization | Polyphosphoric acid or acid catalyst | 85–90 °C | Neat or minimal solvent | 2–8 hours | Formation of benzothiophene core |

| Sulfonation | KMnO4 or sulfonating agent | Ambient to reflux | Water or organic solvent | Several hours | Introduce sulfonic acid group |

| Chlorination | Bis(trichloromethyl) carbonate or SOCl2 + base | 0–50 °C | DCM, chloroform, or 1,2-dichloroethane | 2–8 hours | Convert sulfonic acid to sulfonyl chloride |

| Purification | Extraction, recrystallization | Ambient | Various | Variable | Obtain pure product |

Research Findings and Notes

The regioselectivity of substitution on the benzothiophene ring is controlled by the starting materials and reaction conditions, minimizing isomer formation.

Use of bis(trichloromethyl) carbonate as a chlorinating agent offers milder conditions and better yields compared to traditional SOCl2 chlorination.

The presence of the fluorine atom at position 6 can influence the electronic properties and reactivity during sulfonation and chlorination, requiring careful optimization of reaction parameters.

Literature suggests that the overall yield for such multi-step syntheses ranges from moderate to good (40–70%) depending on purification efficiency and reaction optimization.

By integrating these methods, the preparation of This compound can be reliably achieved with high purity and yield. The key lies in precise control of cyclization, sulfonation, and chlorination steps, supported by rigorous analytical verification.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄) can be used under appropriate conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Chemical Properties and Structure

6-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride features a unique structure characterized by:

- Benzothiophene Core : A fused bicyclic system that enhances biological activity.

- Fluorine Atom : Located at the 6-position, contributing to the compound's reactivity.

- Methyl Group : Present at the 3-position, influencing steric properties.

- Sulfonyl Chloride Group : This functional group at the 2-position increases reactivity towards nucleophiles, making it valuable in synthetic organic chemistry .

Medicinal Chemistry

This compound has been explored for its potential in drug discovery and development:

- Enzyme Inhibition : The compound's sulfonyl chloride group allows for interactions with various biological macromolecules, potentially serving as an enzyme inhibitor.

- Therapeutic Properties : Investigations suggest applications in treating conditions such as inflammation and cancer due to its structural characteristics that facilitate interaction with biological targets .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group reacts readily with nucleophiles, making it useful for synthesizing more complex molecules.

- Functional Group Transformations : It can participate in various transformations, including oxidation and reduction processes .

Case Studies and Research Findings

Recent studies have focused on characterizing the interactions and potential therapeutic applications of compounds related to this compound:

- Behavioral and Psychological Symptoms of Dementia (BPSD) :

- Metabolic Stability Studies :

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophiles, such as amines and alcohols, through the formation of sulfonamide and sulfonate ester bonds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile being modified.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of benzothiophene sulfonyl chlorides are highly dependent on substituents. Below is a comparison with three analogues:

Key Observations:

- Fluorine vs. Methoxy Groups : The 6-fluoro substituent in the target compound enhances electron-withdrawing effects compared to 6-methoxy in the benzene-based analogue, increasing sulfonyl chloride reactivity .

- Trifluoromethyl vs. Methyl: The CF₃ group in (7-trifluoromethyl-benzothiophen-2-yl)-methanol offers stronger electron-withdrawing and lipophilic properties, making it more suited for hydrophobic polymer matrices .

Reactivity and Stability

- Sulfonyl Chloride Reactivity : The target compound’s sulfonyl chloride group is highly reactive toward amines and alcohols, similar to 2-fluoro-6-methoxybenzene-1-sulfonyl chloride. However, the benzothiophene core may stabilize transition states in cyclization reactions due to aromatic conjugation .

- Thermal Stability: Fluorinated benzothiophenes generally exhibit higher thermal stability than non-fluorinated analogues, as fluorine’s strong C-F bond resists degradation. This is advantageous in high-temperature syntheses .

Biological Activity

6-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a synthetic compound belonging to the class of benzothiophene derivatives. Its unique chemical structure, characterized by a sulfonyl chloride group and a fluorine atom, positions it as a potentially valuable compound in medicinal chemistry and biological research. Despite its promising features, detailed information regarding its biological activity remains limited.

- Molecular Formula : C10H8ClFNO2S

- Molecular Weight : Approximately 264.73 g/mol

- Structural Features : The compound consists of a benzothiophene core, which is a bicyclic structure containing sulfur, and a sulfonyl chloride functional group that enhances its reactivity.

Biological Activity Overview

The biological activity of this compound is primarily inferred from the properties of similar compounds and the general behavior of thiophene derivatives. These derivatives have been shown to exhibit various biological effects, including:

- Antimicrobial Activity : Certain thiophene derivatives demonstrate antibacterial and antifungal properties, suggesting potential applications in treating infections.

- Antitumor Effects : Research indicates that thiophene compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The sulfonyl chloride group may facilitate interactions with biological targets such as enzymes or receptors, potentially leading to inhibitory effects on specific pathways.

The precise mechanism of action for this compound is not well-documented. However, the presence of the sulfonyl chloride group suggests it may participate in nucleophilic substitution reactions, allowing it to interact with nucleophilic sites in proteins or enzymes. This interaction could modulate enzymatic activity or receptor function, leading to various biological effects.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methylbenzo[b]thiophene | Similar benzothiophene core | Lacks fluorine and sulfonyl chloride |

| 4-Fluoro-3-methylbenzenesulfonamide | Contains a sulfonamide group | Different functional group |

| Benzothiazole | Contains nitrogen instead of sulfur | Different heterocyclic structure |

The combination of a fluorine atom and a sulfonyl chloride group in this compound enhances its reactivity compared to these similar compounds.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

- Antitumor Activity : Studies on thiophene derivatives have shown that they can induce apoptosis in cancer cells. For example, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer lines.

- Enzyme Interaction Studies : Preliminary investigations suggest that compounds containing sulfonyl groups can act as enzyme inhibitors. For instance, certain benzothiophene derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE), an important target in neurodegenerative diseases.

- Antimicrobial Studies : Research has indicated that thiophene derivatives possess antimicrobial properties against various pathogens. Investigations into structurally related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Question: What are common synthetic routes to prepare 6-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride, and what reagents are critical for controlling regioselectivity?

Answer:

The synthesis typically involves functionalization of a benzothiophene core. A general approach includes:

Fluorination : Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions to introduce the fluorine atom at the 6-position .

Sulfonation : Sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) is used to install the sulfonyl chloride group, requiring precise temperature control (-10°C to 0°C) to avoid over-sulfonation .

Methylation : Methylation at the 3-position via Friedel-Crafts alkylation using methyl iodide (CH₃I) and a Lewis acid catalyst (e.g., AlCl₃) .

Key Considerations : Regioselectivity in fluorination and sulfonation is controlled by steric and electronic effects. For example, directing groups (e.g., methyl) influence reaction sites.

Advanced Question: How do competing reaction pathways (e.g., ring-opening vs. sulfonation) affect the yield of this compound?

Answer:

Competing pathways arise due to the reactivity of the sulfonyl chloride group and the electron-deficient benzothiophene ring. Critical factors include:

- Temperature : Elevated temperatures (>0°C) during sulfonation lead to ring-opening via nucleophilic attack by chloride ions. Low temperatures (-10°C) suppress this .

- Solvent Polarity : Polar aprotic solvents (e.g., DCM or THF) stabilize intermediates and reduce side reactions like hydrolysis of the sulfonyl chloride group .

- Catalyst Loading : Excess AlCl₃ in methylation promotes undesired dimerization. Optimized ratios (1:1.2 substrate:catalyst) improve yield .

Data Contradiction : Some studies report higher yields using SO₃-pyridine complexes instead of ClSO₃H, suggesting solvent-coordination effects stabilize reactive intermediates .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and how are key peaks interpreted?

Answer:

- ¹H/¹³C NMR :

- The methyl group (3-position) appears as a singlet at δ ~2.3 ppm (¹H) and δ ~20 ppm (¹³C).

- Fluorine-induced splitting in aromatic protons (δ 7.1–7.8 ppm) confirms substitution patterns .

- FT-IR : Strong S=O stretches at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹ confirm sulfonyl chloride functionality .

- LC-MS : A molecular ion peak [M+H]⁺ at m/z 264 (calculated) validates purity.

Advanced Question: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

Electrophilicity : The sulfonyl chloride group’s electrophilicity is quantified via Fukui indices, identifying reactive sites for nucleophilic attack (e.g., by amines) .

Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, predicting reaction rates in DMF vs. THF .

Transition States : Activation energies for competing pathways (e.g., SN2 vs. SN1 mechanisms) are calculated to optimize conditions.

Basic Question: What precautions are necessary when handling this compound due to its hydrolytic sensitivity?

Answer:

- Storage : Anhydrous conditions (argon atmosphere) at -20°C in amber vials to prevent light-/moisture-induced degradation.

- Quenching : Excess reagents are neutralized with cold sodium bicarbonate (NaHCO₃) to avoid exothermic hydrolysis .

- Workup : Reactions are monitored via TLC (hexane:ethyl acetate, 4:1) to isolate the product before significant hydrolysis occurs.

Advanced Question: How do steric and electronic effects of the 3-methyl group influence the compound’s utility in synthesizing sulfonamide derivatives?

Answer:

The 3-methyl group:

- Steric Effects : Hinders nucleophilic attack at the adjacent 2-position, directing reactions to the sulfonyl chloride group.

- Electronic Effects : Electron-donating methyl stabilizes the benzothiophene ring, reducing electrophilicity at the 1-position.

Case Study : Reaction with aniline derivatives under mild conditions (0°C, DCM) yields sulfonamides with >85% purity, confirmed by HPLC .

Basic Question: What are common impurities in synthesized this compound, and how are they resolved?

Answer:

- Impurities :

- Hydrolysis Byproduct : 6-Fluoro-3-methyl-1-benzothiophene-2-sulfonic acid (δ 4.9 ppm in ¹H NMR).

- Unreacted Starting Material : Detected via LC-MS as [M+H]⁺ at m/z 228.

- Resolution :

Advanced Question: How does fluorination at the 6-position alter the compound’s electronic properties compared to non-fluorinated analogs?

Answer:

- Electron-Withdrawing Effect : Fluorine increases the electron deficiency of the benzothiophene ring, enhancing reactivity toward nucleophiles (e.g., amines, alcohols).

- Impact on Aromaticity : DFT calculations show decreased π-electron density at the 2-position, favoring sulfonamide bond formation .

- Comparative Data : Fluorinated analogs exhibit 20% faster reaction kinetics in sulfonamide synthesis vs. non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.